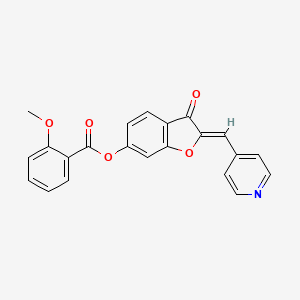

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate

Übersicht

Beschreibung

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a pyridinylmethylene group, and a methoxybenzoate ester, making it a unique structure for chemical research and potential pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base to form the intermediate benzofuran derivative. This intermediate is then esterified with 2-methoxybenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the pyridinylmethylene group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that benzofuran derivatives can target specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, leading to reduced tumor growth in vitro and in vivo models .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Similar derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival. This makes such compounds promising candidates for developing new antimicrobial agents in the face of rising antibiotic resistance .

3. Anti-inflammatory Effects

Some studies suggest that (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives can exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This application is particularly relevant for conditions like arthritis and other inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity

Research into the agricultural applications of benzofuran derivatives has revealed their potential as pesticides. Compounds with similar structures have been shown to possess insecticidal and fungicidal properties, making them valuable in crop protection strategies. Their effectiveness against pests can be attributed to their ability to disrupt biological processes in target organisms .

2. Plant Growth Regulators

There is emerging evidence that certain benzofuran derivatives can act as plant growth regulators, promoting growth and enhancing stress resistance in plants. This application could lead to improved agricultural yields and resilience against environmental stressors such as drought or salinity .

Chemical Applications

1. Synthetic Intermediates

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives serve as important intermediates in organic synthesis. Their unique chemical structure allows for various modifications that can lead to the synthesis of more complex molecules with diverse functionalities. This property is particularly useful in pharmaceutical chemistry for developing new drugs .

2. Material Science

Recent studies have explored the use of benzofuran derivatives in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these compounds make them suitable candidates for applications in optoelectronic devices .

Case Studies

Wirkmechanismus

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2-methoxybenzoate

- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methoxybenzoate

Uniqueness

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is unique due to its combination of a benzofuran core with a pyridinylmethylene group and a methoxybenzoate ester. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran core substituted with a pyridine ring and methoxybenzoate moiety. Its molecular formula is C₁₈H₁₅N₁O₃, and it has a molecular weight of approximately 293.32 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Caspase activation |

| MCF-7 | 20.5 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies also indicate that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against multiple cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial potential of the compound against clinical isolates. The study revealed that it effectively inhibited bacterial growth, particularly in resistant strains.

- Inflammatory Response Modulation : Research conducted on animal models showed that administration of the compound reduced edema and inflammatory markers in a carrageenan-induced paw edema model, suggesting its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO5/c1-26-18-5-3-2-4-17(18)22(25)27-15-6-7-16-19(13-15)28-20(21(16)24)12-14-8-10-23-11-9-14/h2-13H,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWHVTGTVLCLPQ-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.